

# Spectroscopic Profile of Diethyl Allyl Phosphate: A Technical Overview

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## Compound of Interest

Compound Name: Diethyl allyl phosphate

Cat. No.: B041220

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## Introduction

**Diethyl allyl phosphate** (CAS 3066-75-9) is an organophosphate ester with the chemical formula  $C_7H_{15}O_4P$  and a molecular weight of 194.17 g/mol. [1][2][3] This compound, also known as allyl diethyl phosphate, is a colorless to light yellow liquid. [4] It serves as a versatile synthetic intermediate and is utilized in various chemical applications, including as a flame retardant additive and in stereoselective synthesis. [5][6] A comprehensive understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control in research and industrial settings. This guide provides a summary of the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside typical experimental protocols and a generalized workflow for spectroscopic analysis.

## Data Presentation

While comprehensive, experimentally-derived public data for **diethyl allyl phosphate** is not readily available, the following tables summarize the expected spectroscopic data based on the known structure of the molecule and general principles of spectroscopy.

Table 1: Predicted  $^1H$  NMR Spectroscopic Data for **Diethyl Allyl Phosphate**

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-a (CH <sub>3</sub> )	~ 1.3	Triplet (t)	~ 7
H-b (CH <sub>2</sub> )	~ 4.1	Quintet or Doublet of Quartets (dq)	J(H-b, H-a) ~ 7, J(H-b, P) ~ 7
H-c (CH <sub>2</sub> )	~ 4.5	Doublet of Doublets (dd)	J(H-c, H-d) ~ 6, J(H-c, P) ~ 8
H-d (=CH)	~ 5.9	Multiplet (m)	-
H-e, H-f (=CH <sub>2</sub> )	~ 5.3 - 5.4	Multiplet (m)	-

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **Diethyl Allyl Phosphate**

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-1 (CH <sub>3</sub> )	~ 16
C-2 (CH <sub>2</sub> )	~ 64
C-3 (CH <sub>2</sub> )	~ 68
C-4 (=CH)	~ 133
C-5 (=CH <sub>2</sub> )	~ 118

Table 3: Predicted IR Absorption Bands for **Diethyl Allyl Phosphate**

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Vibrational Mode
C-H (alkane)	2850 - 3000	Stretching
C-H (alkene)	3010 - 3100	Stretching
C=C (alkene)	1640 - 1680	Stretching
P=O (phosphate)	1250 - 1290	Stretching
P-O-C (phosphate ester)	950 - 1050	Stretching
C-O	1000 - 1300	Stretching

Table 4: Predicted Mass Spectrometry Data for **Diethyl Allyl Phosphate**

m/z	Proposed Fragment Ion	Notes
194	[M] <sup>+</sup>	Molecular ion
153	[M - C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>	Loss of allyl group
125	[M - C <sub>3</sub> H <sub>5</sub> - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>	Loss of allyl and ethene
97	[(HO) <sub>2</sub> PO] <sup>+</sup>	Diethyl phosphate fragment
41	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>	Allyl cation

## Experimental Protocols

The acquisition of the spectroscopic data presented above would typically follow these general experimental protocols:

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small amount of **diethyl allyl phosphate** is dissolved in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>), in an NMR tube. A common concentration is 5-25 mg of sample in 0.5-0.7 mL of solvent.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.
- **$^1\text{H}$  NMR Acquisition:** The  $^1\text{H}$  NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.
- **$^{13}\text{C}$  NMR Acquisition:** The  $^{13}\text{C}$  NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for  $^{13}\text{C}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

#### Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **diethyl allyl phosphate**, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** A background spectrum of the clean salt plates or ATR crystal is recorded first. Then, the sample spectrum is acquired. The instrument scans the mid-infrared range, typically from 4000 to 400  $\text{cm}^{-1}$ .
- **Data Processing:** The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

#### Mass Spectrometry (MS)

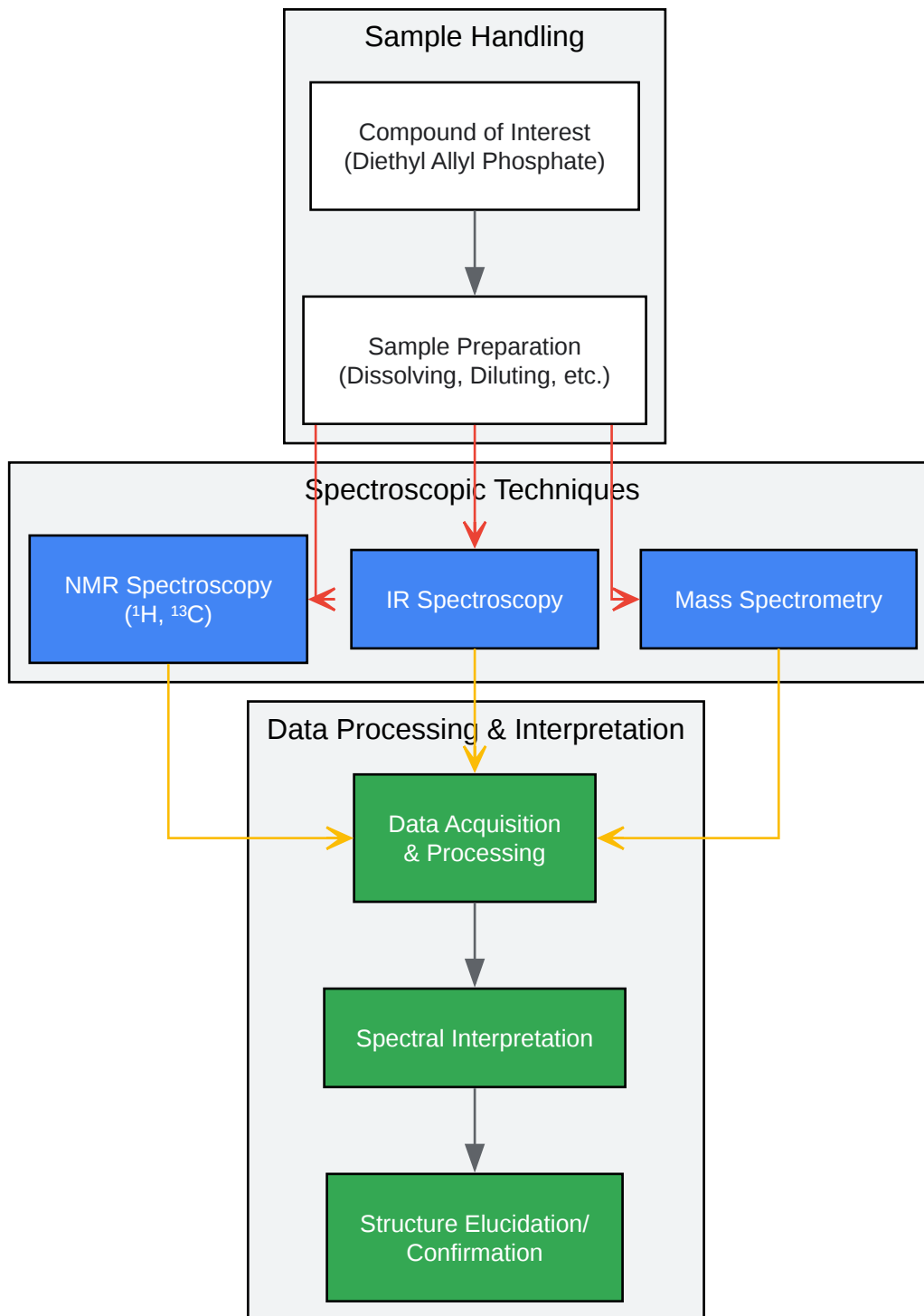
- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via direct injection or after separation by Gas Chromatography (GC-MS).

- **Ionization:** Electron Ionization (EI) is a common method for volatile compounds like **diethyl allyl phosphate**. In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

## General Workflow for Spectroscopic Analysis

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- To cite this document: BenchChem. [Spectroscopic Profile of Diethyl Allyl Phosphate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041220#spectroscopic-data-for-diethyl-allyl-phosphate-nmr-ir-mass-spec]

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